

4-Chloro-1(2H)-isoquinolone physical properties and solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Solubility Properties of **4-Chloro-1(2H)-isoquinolone**

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. This technical guide provides a detailed overview of the known physical characteristics and solubility profile of **4-Chloro-1(2H)-isoquinolone** (CAS No: 56241-09-9). The information is presented to be a practical resource for laboratory work and development processes.

Core Physical Properties

4-Chloro-1(2H)-isoquinolone is a solid, heterocyclic compound.^[1] Its core physical data are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₆ CINO	[2] [3]
Molecular Weight	179.60 g/mol	[2]
Melting Point	235-237 °C (decomposes)	[1] [3] [4]
Boiling Point	394.2 °C at 760 mmHg	[1] [3] [4]
Density	1.38 g/cm ³	[3] [4]
Physical Form	Solid	[1]
Flash Point	192.2 °C	[3] [4]

Computational Data

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	32.86 Å ²	[2]
LogP (octanol-water partition coefficient)	2.1815	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	0	[2]

Solubility Profile

Explicit quantitative solubility data for **4-Chloro-1(2H)-isoquinolone** is not readily available in the provided search results. However, based on its chemical structure—a polar lactam moiety combined with a larger, nonpolar chlorinated aromatic system—and data from structurally related compounds, a qualitative solubility profile can be inferred. The related compound, 4-Chloroisouquinoline, is noted to be soluble in some organic solvents.[\[5\]](#)

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar or aqueous solvents.

Solvent	Expected Solubility	Rationale
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)	Soluble	A polar aprotic solvent, similar in nature to DMSO. The related 4-Chloroisouquinoline is soluble in DMF. [5]
Ethanol	Moderately Soluble	A polar protic solvent. The related 4-Chloroisouquinoline is soluble in ethanol. [5] Solubility may be enhanced with heating.
Methanol	Moderately Soluble	A polar protic solvent, similar to ethanol.
Water	Poorly Soluble	The large, nonpolar aromatic ring and the chlorine atom reduce its affinity for water, despite the presence of a polar lactam group.
Hexane	Insoluble	A nonpolar solvent, unlikely to dissolve the polar structure of the compound.
Toluene	Slightly Soluble	A nonpolar aromatic solvent that may show some affinity for the aromatic portion of the molecule.

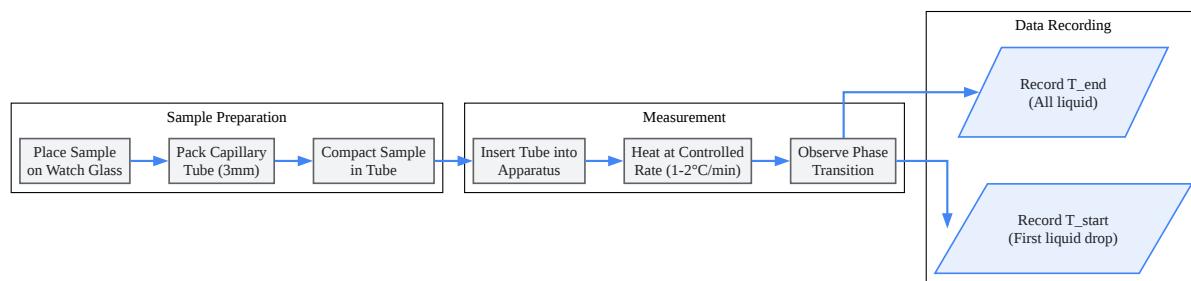
Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data. The following sections outline standard protocols for determining the physical and solubility properties of compounds like **4-Chloro-1(2H)-isoquinolone**.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.[\[6\]](#)

Apparatus:


- Melting point apparatus (e.g., Vernier Melt Station or similar)[\[6\]](#)
- Capillary tubes (sealed at one end)
- Spatula
- Watch glass

Procedure:

- Place a small amount of dry **4-Chloro-1(2H)-isoquinolone** powder onto a clean watch glass.
- Use a spatula to carefully pack a small amount of the compound into the open end of a capillary tube.[\[6\]](#) The packed sample should be approximately 3 mm in height.[\[6\]](#)
- Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
- Insert the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the

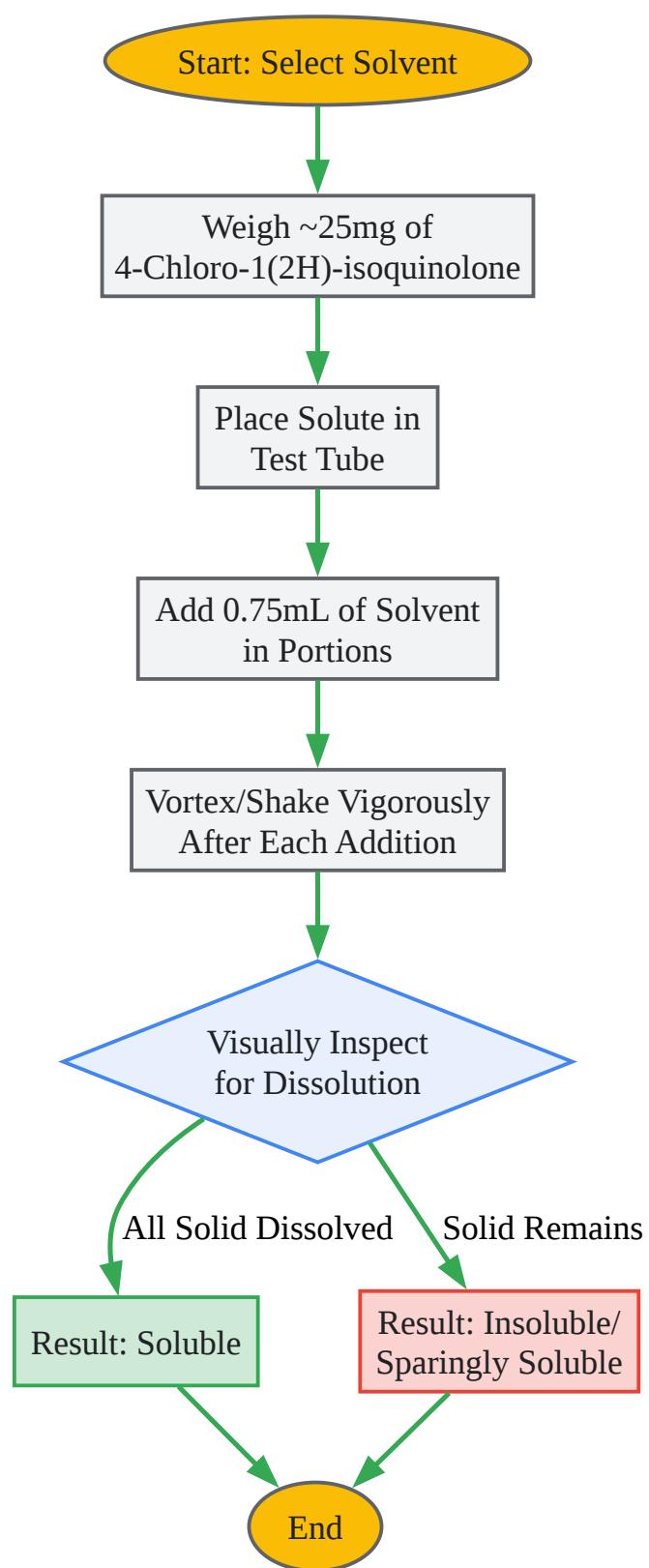
melting range).[6]

- Properly dispose of the used capillary tube in a designated glass waste container.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Determination

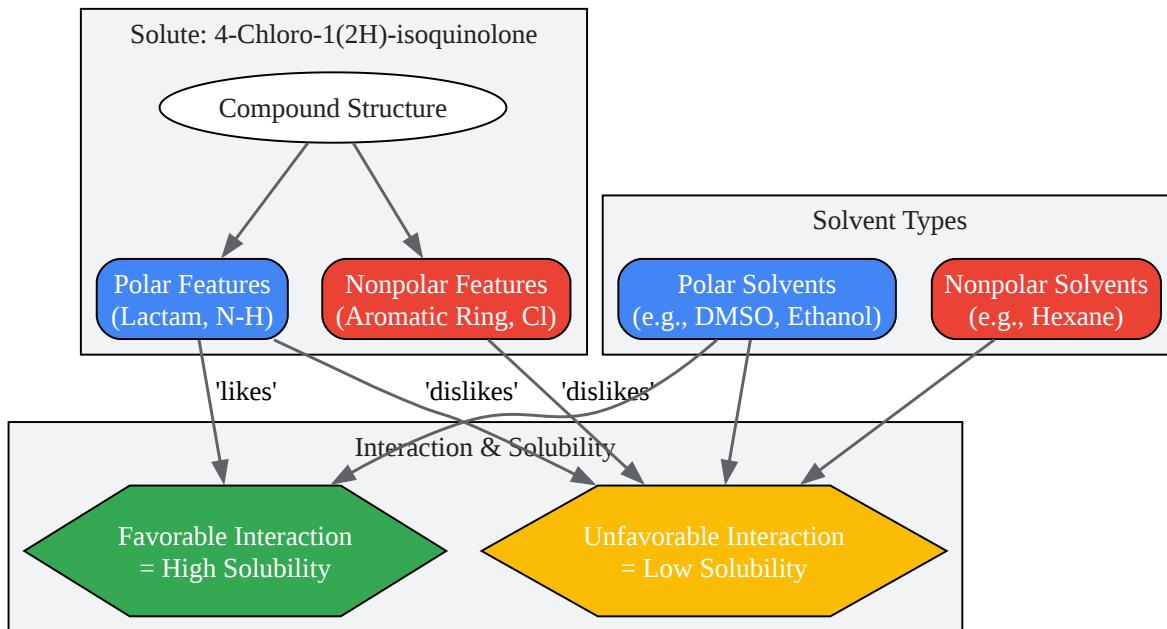

This protocol establishes the qualitative solubility of a solute in various solvents.[7]

Apparatus:

- Small test tubes (e.g., 13x100 mm)
- Vortex mixer or shaker
- Graduated pipettes or micropipettes
- Analytical balance

Procedure:

- Weigh approximately 25 mg of **4-Chloro-1(2H)-isoquinolone** and place it into a small, clean test tube.[7]
- Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., three 0.25 mL aliquots).[7]
- After each addition of solvent, cap the test tube and shake or vortex it vigorously for at least 30 seconds.[7]
- Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
- If the compound dissolves completely, it is classified as "soluble" in that solvent under these conditions.
- If any solid remains after the addition of the full 0.75 mL of solvent, the compound is classified as "insoluble" or "sparingly soluble."
- Repeat this procedure for each solvent to be tested (e.g., water, ethanol, DMSO).
- Record all observations in a systematic manner.



[Click to download full resolution via product page](#)

Caption: Workflow for Qualitative Solubility Testing.

Logical Relationships

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like."^{[8][9]} This concept is crucial for predicting the solubility of **4-Chloro-1(2H)-isoquinolone**.

[Click to download full resolution via product page](#)

Caption: The "Like Dissolves Like" Principle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1(2H)-isoquinolone | 56241-09-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Chloro-1(2H)-isoquinolinone | CAS 56241-09-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Chloro-1(2H)-isoquinolone physical properties and solubility]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189350#4-chloro-1-2h-isoquinolone-physical-properties-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com